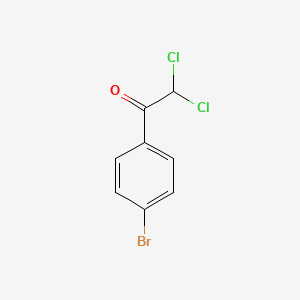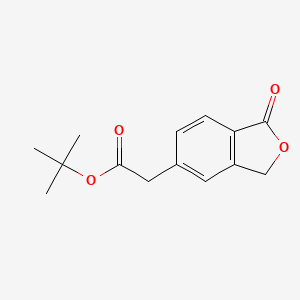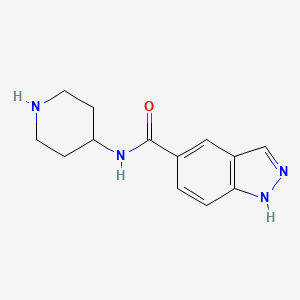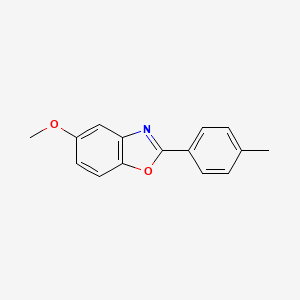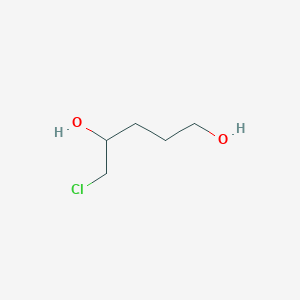
5-Chloro-1,4-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,4-pentanediol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated diol, meaning it contains both hydroxyl (-OH) groups and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Chloro-1,4-pentanediol can be synthesized through several methods. One common approach involves the chlorination of pentane-1,4-diol. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1,4-pentanediol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOH, KOtBu, or other nucleophiles.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Pentane-1,4-diol.
Substitution: Various substituted pentane-1,4-diols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1,4-pentanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials where chlorinated diols are required.
Mecanismo De Acción
The mechanism by which 5-Chloro-1,4-pentanediol exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The chlorine atom and hydroxyl groups are reduced to form a diol through the transfer of hydrogen atoms from the reducing agent.
Substitution: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparación Con Compuestos Similares
Pentane-1,4-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromopentane-1,4-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
5-Iodopentane-1,4-diol: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chlorine and bromine analogs.
Uniqueness: 5-Chloro-1,4-pentanediol is unique due to the presence of both hydroxyl groups and a chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H11ClO2 |
|---|---|
Peso molecular |
138.59 g/mol |
Nombre IUPAC |
5-chloropentane-1,4-diol |
InChI |
InChI=1S/C5H11ClO2/c6-4-5(8)2-1-3-7/h5,7-8H,1-4H2 |
Clave InChI |
XFIIZVMUSDFILM-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CCl)O)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
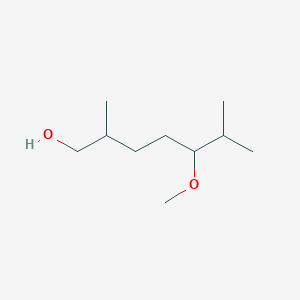
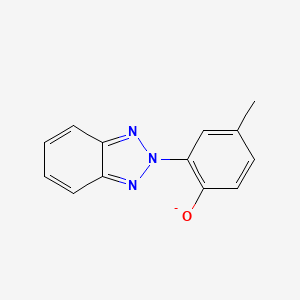
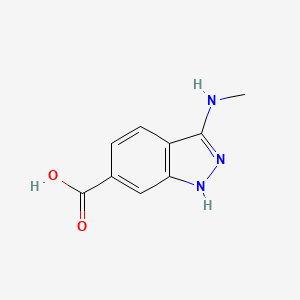

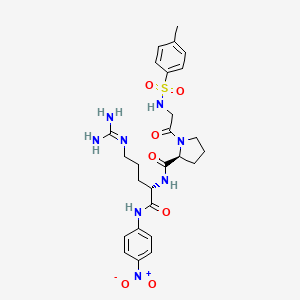
![3,5-Difluoro-4'-propyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8611083.png)
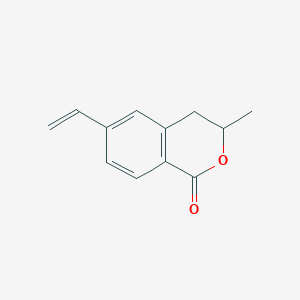
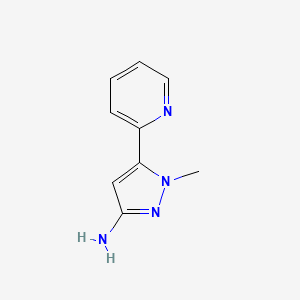
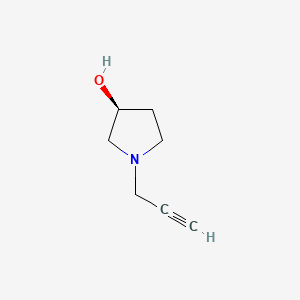
![9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde](/img/structure/B8611124.png)
